molecular formula C7H9ClN2 B1467794 6-Chloro-3-ethyl-4-methylpyridazine CAS No. 1490364-43-6

6-Chloro-3-ethyl-4-methylpyridazine

Cat. No. B1467794
M. Wt: 156.61 g/mol
InChI Key: ANSRVOCQAGWFJL-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-4-methylpyridazine is a chemical compound with the CAS Number: 1490364-43-6 . It has a molecular weight of 156.61 and its IUPAC name is 6-chloro-3-ethyl-4-methylpyridazine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-ethyl-4-methylpyridazine is 1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Chloro-3-ethyl-4-methylpyridazine is a liquid . Its molecular weight is 156.61 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridazine compounds, including those with chloro- and methyl- substitutions, have been synthesized and characterized as important intermediates for pesticides and anti-viral drugs. The synthesis methods highlight mild reaction conditions, readily available materials, and suitability for industrial production (Yang Shao-juan, 2012).
  • Other studies have developed new synthetic routes for pyridazine derivatives, emphasizing their utility in organic synthesis and potential applications in developing pharmaceuticals and agrochemicals (Ju Xiu-lian, 2011).

Medicinal Chemistry Applications

  • Pyridazine derivatives have shown significant pharmaceutical importance, particularly in the synthesis of compounds with potential antimicrobial activities. The structural modifications and synthesis pathways provide a basis for designing novel drugs with enhanced efficacy (Hamdi Hamid Sallam et al., 2021).

Material Science and Corrosion Inhibition

  • In material science, certain pyridazine compounds have been evaluated for their corrosion inhibition properties, offering insights into the development of new materials with improved resistance to corrosion. This application is crucial for extending the lifespan of metals in harsh environments (M. Bouklah et al., 2006).

properties

IUPAC Name

6-chloro-3-ethyl-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSRVOCQAGWFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-ethyl-4-methylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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